N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
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Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a complex organic compound that features both thiadiazole and oxadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling of the Two Rings: The final step involves coupling the thiadiazole and oxadiazole rings through a butanamide linker. This can be done using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the thiadiazole ring can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways. The thiadiazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer activities.
1,2,4-Oxadiazole Derivatives: Exhibiting broad-spectrum agricultural biological activities.
Uniqueness
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is unique due to the combination of both thiadiazole and oxadiazole rings in a single molecule. This dual functionality can enhance its biological activity and make it a versatile compound for various applications.
Properties
Molecular Formula |
C16H17N5O2S2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C16H17N5O2S2/c1-2-24-16-20-19-15(25-16)17-12(22)9-6-10-13-18-14(21-23-13)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,17,19,22) |
InChI Key |
ZVGGLTHVUILEOV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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